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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant
applications in emergency contraception and the management of uterine fibroids.[1][2][3] Its
unique pharmacological profile, characterized by both antagonistic and partial agonistic effects
on the progesterone receptor, has made it a subject of extensive research.[1][2] This technical
guide provides an in-depth overview of the molecular structure, physicochemical properties,
and mechanism of action of ulipristal acetate, tailored for professionals in the fields of
pharmaceutical research and drug development.

Molecular Structure and Identification

Ulipristal acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-
(dimethylamino)phenyl]-13-methyl-3-oxo0-1,2,6,7,8,11,12,14,15,16-
decahydrocyclopentaJa]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[1][3]
[4] Its structure is characterized by a steroidal backbone with a key substitution at the C11
position, which is crucial for its selective activity.
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Identifier

Value

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-
(dimethylamino)phenyl]-13-methyl-3-oxo-
1,2,6,7,8,11,12,14,15,16-
decahydrocyclopenta[a]phenanthren-17-yl]
acetate[1][3]

CAS Number

126784-99-4[1][5][6]

Molecular Formula

C30H37NO4[1][5][6]

Molar Mass

475.629 g-mol—11]

SMILES

CC(=0)OC4(C(C)=0)CCC3C1CCC2=CC(=0)C
CC2=C1C(CC34C)c5cec(N(C)C)ees[1]

InChl

InChl=1S/C30H37NO4/c1-18(32)30(35-
19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-
24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-
20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-
5H3/t25-,26+,27-,29-,30-/m0/s1[1]

Synonyms

CDB-2914, Ella, EllaOne, Esmya[1][3]

Physicochemical Properties

The physicochemical properties of ulipristal acetate are critical for its formulation, delivery, and

pharmacokinetic profile.
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Property Value
Melting Point 183-186°CJ[5][7]
pKa (Strongest Basic) 4.89[2]
logP 5.11[2]

Water Solubility

0.00341 mg/mL[2]

Solubility in other solvents

DMF: 30 mg/mL, DMSO: 30-50 mg/mL, Ethanol:
30 mg/mL[6][8][9]

Appearance

White to off-white crystalline solid[10][11]

Pharmacokinetics

Parameter

Value

Bioavailability

Nearly 100%J1]

Protein Binding

96.7-99.5%[1]

Metabolism

Primarily by CYP3A4, and to a lesser extent by
CYP1A2 and CYP2D6[1][12]

Elimination Half-life

Approximately 32 hours[1][13]

Excretion

Approximately 90% via feces[1]

Mechanism of Action

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both

progesterone antagonist and partial agonist effects in a tissue-specific manner.[1][2] Its primary

mechanism of action in emergency contraception is the inhibition or delay of ovulation by

suppressing the luteinizing hormone (LH) surge.[12][13][14] In the treatment of uterine fibroids,

it directly acts on the fibroids to reduce their size by inhibiting cell proliferation and inducing

apoptosis.[12][14]

Ulipristal acetate binds with high affinity to the progesterone receptor (PR).[13] It also interacts

with the glucocorticoid and androgen receptors, although with weaker activity compared to
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other agents like mifepristone.[1][12]

Signaling Pathways

The biological effects of ulipristal acetate are mediated through its modulation of progesterone
receptor signaling pathways. The progesterone receptor (PR) is a member of the nuclear
receptor family of ligand-dependent transcription factors.[15] Progesterone signaling can be
broadly categorized into genomic and non-genomic pathways.

Classical (Genomic) Progesterone Receptor Signaling
Pathway

In the classical pathway, the binding of a ligand to the progesterone receptor, which is located
in the cytoplasm in a complex with heat shock proteins (HSPs), triggers a conformational
change.[16] This leads to the dissociation of HSPs, dimerization of the receptor, and its
translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific
DNA sequences known as progesterone response elements (PRES) in the promoter regions of
target genes, thereby regulating their transcription.[16][17]
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Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene
transcription.[18] These actions are often initiated at the cell membrane where PRs can interact
with and activate various signaling kinases, such as Src kinase.[19] This can lead to the
activation of downstream pathways like the RAS/RAF/MAPK cascade, resulting in rapid cellular
responses.[16][19]

Non-Genomic Progesterone Receptor Signaling Pathway
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Non-Genomic Progesterone Receptor Signaling

Inhibition of STAT3/CCL2 Signaling Pathway

Recent research has shown that ulipristal acetate can induce cell death in uterine sarcoma by
inhibiting the STAT3/CCL2 signaling pathway.[14][20] This effect appears to be independent of
the progesterone receptor.[8][9][21] Ulipristal acetate down-regulates the expression of CCL2
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and inhibits the phosphorylation and total expression of STAT3, leading to anti-tumor effects.[8]
[O1[14][21]
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Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask
Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium

solubility of a compound.[15]
Methodology:

e An excess amount of ulipristal acetate is added to a flask containing a known volume of
agueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological
conditions).

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://aacrjournals.org/cancerres/article/83/7_Supplement/6232/723694/Abstract-6232-Ulipristal-acetate-a-selective
https://www.researchgate.net/publication/369814633_Abstract_6232_Ulipristal_acetate_a_selective_progesterone_receptor_modulator_induces_cell_death_via_inhibition_of_STAT3CCL2_signaling_pathway_in_uterine_sarcoma
https://pubmed.ncbi.nlm.nih.gov/37924789/
https://pure.korea.ac.kr/en/publications/ulipristal-acetate-a-selective-progesterone-receptor-modulator-in/
https://www.benchchem.com/product/b15292145?utm_src=pdf-body-img
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15292145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 + 1 °C)
for a sufficient period to reach equilibrium (typically 24-48 hours).[22]

After equilibration, the suspension is allowed to stand to permit the sedimentation of
undissolved solids.

An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 um filter) to
separate the dissolved drug from any remaining solid particles.

The concentration of ulipristal acetate in the filtrate is then determined using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection.[23]

The experiment is performed in triplicate for each pH condition.[22]
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Shake-Flask Solubility Determination Workflow
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Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable

compounds.[1][19]

Methodology:
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A standard solution of ulipristal acetate (e.g., 1 mM) is prepared in a suitable solvent or co-
solvent system if aqueous solubility is low.[1][19]

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed
in the solution.

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCI) or a
strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[1][19]

The pH of the solution is recorded after each incremental addition of the titrant.

The titration is continued until a complete titration curve is obtained.

The pKa value is determined from the inflection point of the titration curve, which
corresponds to the pH at which 50% of the compound is ionized.

The determination is repeated at least three times to ensure accuracy.[1]

Progesterone Receptor Binding Assay (Radioligand
Competition Assay)

This assay is used to determine the binding affinity of ulipristal acetate to the progesterone

receptor.

Methodology:

A preparation containing progesterone receptors (e.g., from cell lysates or purified receptor
protein) is incubated with a fixed concentration of a radiolabeled progestin (the radioligand,
e.g., 3H-progesterone).

Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the
incubation mixture.

The mixture is incubated to allow binding to reach equilibrium.

The receptor-bound radioligand is separated from the unbound radioligand, typically by
vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.
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The amount of radioactivity on the filters is quantified using a scintillation counter.

The data are plotted as the percentage of specific binding of the radioligand versus the
concentration of ulipristal acetate.

The ICso value (the concentration of ulipristal acetate that inhibits 50% of the specific binding
of the radioligand) is determined from the resulting competition curve.

The Ki (inhibition constant), which represents the affinity of ulipristal acetate for the receptor,
can then be calculated from the ICso value using the Cheng-Prusoff equation.
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Radioligand Competition Binding Assay Workflow
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Radioligand Competition Binding Assay Workflow

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b15292145?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15292145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Ulipristal acetate is a well-characterized selective progesterone receptor modulator with a
defined molecular structure and a distinct physicochemical and pharmacokinetic profile. Its
mechanism of action through the modulation of progesterone receptor signaling pathways
underpins its clinical efficacy. The experimental protocols detailed in this guide provide a
framework for the continued investigation and quality control of this important pharmaceutical
agent. A thorough understanding of these properties is essential for the development of new
formulations and the exploration of novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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